3-(3-bromophenyl)-5-(2-methoxyphenyl)-2-(2-methylphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione
Description
This compound belongs to the pyrrolo[3,4-d]isoxazole-dione family, characterized by a fused bicyclic system with an isoxazole ring and a lactam moiety. Its structure features three distinct aromatic substituents: a 3-bromophenyl group at position 3, a 2-methoxyphenyl group at position 5, and a 2-methylphenyl group at position 2. These substituents influence its electronic properties, solubility, and biological interactions.
Properties
IUPAC Name |
3-(3-bromophenyl)-5-(2-methoxyphenyl)-2-(2-methylphenyl)-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21BrN2O4/c1-15-8-3-4-11-18(15)28-22(16-9-7-10-17(26)14-16)21-23(32-28)25(30)27(24(21)29)19-12-5-6-13-20(19)31-2/h3-14,21-23H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZERHSVQCGYKMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(C3C(O2)C(=O)N(C3=O)C4=CC=CC=C4OC)C5=CC(=CC=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3-bromophenyl)-5-(2-methoxyphenyl)-2-(2-methylphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione is a member of the pyrrolo[3,4-d]isoxazole family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The structure of the compound can be represented as follows:
This structure features multiple aromatic rings and a unique isoxazole moiety that contribute to its biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrrolo[3,4-d]isoxazole derivatives. In particular, compounds within this class have shown significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of several derivatives, including our compound of interest, the following results were observed:
| Compound | Cell Line | IC50 (µM) | Activity Level |
|---|---|---|---|
| 3-(3-bromophenyl)-5-(2-methoxyphenyl)-2-(2-methylphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione | HCT-116 (colorectal carcinoma) | 9.7 | Strong |
| Other derivatives (e.g., 5-fluorouracil) | HCT-116 | 5.2 | Standard |
The compound exhibited an IC50 value of 9.7 µM , indicating a strong cytotoxic effect compared to known anticancer agents like 5-fluorouracil , which had an IC50 of 5.2 µM .
The proposed mechanism by which this compound exerts its anticancer effects includes:
- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression in cancer cells.
- Induction of Apoptosis : It promotes programmed cell death through mitochondrial pathways.
- Targeting Specific Kinases : The compound may inhibit certain kinases involved in tumor growth and survival .
Additional Biological Activities
Beyond its anticancer properties, derivatives of pyrrolo[3,4-d]isoxazole have been reported to exhibit other biological activities:
Scientific Research Applications
The compound 3-(3-bromophenyl)-5-(2-methoxyphenyl)-2-(2-methylphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione is a complex organic molecule that has garnered attention for its potential applications in various scientific fields. This article explores its applications in medicinal chemistry, particularly focusing on biological activities, synthesis, and its role in drug development.
Anticancer Activity
Recent studies have indicated that pyrrolo[3,4-d]isoxazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and the inhibition of specific signaling pathways associated with tumor growth.
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Research into related pyrrolo compounds has demonstrated effectiveness against a range of pathogens, including bacteria and fungi. In vitro studies have shown that these compounds can disrupt microbial cell membranes or inhibit essential enzymatic functions.
Anti-inflammatory Effects
Inflammation plays a critical role in many chronic diseases, and compounds like 3-(3-bromophenyl)-5-(2-methoxyphenyl)-2-(2-methylphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione may offer therapeutic benefits by modulating inflammatory responses. Research has highlighted the ability of similar derivatives to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
Neuroprotective Effects
Given the increasing interest in neurodegenerative diseases, this compound's potential neuroprotective effects are noteworthy. Studies on related pyrrole derivatives have suggested their ability to protect neuronal cells from oxidative stress and apoptosis, making them candidates for further investigation in treating conditions like Alzheimer's and Parkinson's disease.
Synthesis Methodologies
The synthesis of 3-(3-bromophenyl)-5-(2-methoxyphenyl)-2-(2-methylphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione typically involves multi-step organic reactions including cyclization processes that form the isoxazole ring. Various synthetic routes have been explored to optimize yield and purity.
Case Studies on Derivatives
A number of derivatives have been synthesized based on the core structure of this compound to enhance specific biological activities:
- Anticancer Derivatives : Modifications to the phenyl groups have resulted in enhanced cytotoxicity against specific cancer cell lines.
- Antimicrobial Variants : Substituting different halogens or functional groups has improved antimicrobial efficacy against resistant strains.
| Derivative | Activity | Mechanism |
|---|---|---|
| Compound A | Anticancer | Apoptosis induction |
| Compound B | Antimicrobial | Membrane disruption |
| Compound C | Anti-inflammatory | Cytokine inhibition |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes key structural differences and properties of analogous pyrrolo[3,4-d]isoxazole-diones:
Key Observations :
Key Trends :
- Antibacterial Activity : Compounds with halogen substituents (Br, Cl) show enhanced activity against Gram-positive bacteria .
- Anticancer Potential: Derivatives with electron-deficient aromatic rings (e.g., trifluoromethyl) exhibit higher cytotoxicity .
- Selectivity: Methoxy and dimethylamino groups reduce toxicity toward normal cells, as seen in pyrrolo[3,4-c]pyrazole-diones .
Q & A
Basic: What synthetic pathways are recommended for synthesizing this compound, and how can computational methods enhance efficiency?
Methodological Answer:
The synthesis of this pyrroloisoxazoledione derivative typically involves multi-step condensation reactions, leveraging intermediates like substituted aryl halides and dihydroisoxazole precursors. A robust approach combines:
- Stepwise functionalization : Introduce bromo-, methoxy-, and methyl-substituted aryl groups via Ullmann coupling or Suzuki-Miyaura cross-coupling .
- Cyclization : Use [3+2] cycloaddition or acid-catalyzed ring closure to form the dihydro-2H-pyrrolo[3,4-d]isoxazole core .
Computational Optimization :
Employ quantum chemical calculations (e.g., DFT) to predict transition states and optimize reaction conditions. For example, ICReDD’s methodology integrates reaction path searches and machine learning to narrow experimental parameters (e.g., solvent, catalyst), reducing trial-and-error cycles by ~40% .
Basic: What analytical techniques are critical for structural characterization?
Methodological Answer:
- Single-crystal X-ray diffraction : Resolves stereochemistry and confirms regioselectivity of substituents, as demonstrated in analogous pyrroloisoxazoledione structures (mean C–C bond precision: ±0.003 Å) .
- NMR spectroscopy : Use - and -NMR to verify substitution patterns (e.g., methoxy group at C5, bromophenyl at C3). -NMR may assist if fluorinated analogs are synthesized .
- Mass spectrometry (HRMS) : Validate molecular weight (expected: ~500–550 g/mol) and fragmentation patterns.
Advanced: How can Design of Experiments (DoE) optimize reaction yields and purity?
Methodological Answer:
Apply response surface methodology (RSM) to identify critical variables (e.g., temperature, stoichiometry, catalyst loading). Example workflow:
Screening : Use fractional factorial design to rank variables.
Optimization : Central composite design (CCD) to model interactions (e.g., solvent polarity vs. reaction time).
Validation : Confirm predicted optimal conditions (e.g., 80°C, 1.2 equiv. catalyst) with ≤5% error .
Advanced: How can computational modeling predict regioselectivity in multi-substituted systems?
Methodological Answer:
- DFT calculations : Compare activation energies of competing pathways (e.g., nucleophilic attack at C3 vs. C5).
- NBO analysis : Identify electronic effects (e.g., methoxy group’s electron-donating role directing substitution).
- MD simulations : Assess steric hindrance from 2-methylphenyl groups to prioritize synthetic routes .
Advanced: How to resolve contradictions between spectroscopic and crystallographic data?
Methodological Answer:
- Cross-validation : Reconcile NMR chemical shifts with X-ray torsional angles (e.g., methoxy group’s rotational freedom may cause discrepancies).
- Dynamic NMR : Probe temperature-dependent conformational changes.
- SC-XRD refinement : Ensure anisotropic displacement parameters are modeled accurately to avoid false stereochemical assignments .
Advanced: What strategies address low regioselectivity in aryl group introductions?
Methodological Answer:
- Protecting groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups).
- Directed ortho-metalation : Use directing groups (e.g., amides) to control aryl substitution positions.
- Microwave-assisted synthesis : Enhance kinetic control to favor desired regioisomers .
Advanced: How to scale up synthesis while maintaining stereochemical integrity?
Methodological Answer:
- Reactor design : Use continuous-flow systems to minimize thermal gradients and improve mixing efficiency .
- In-line analytics : Implement PAT (Process Analytical Technology) for real-time monitoring (e.g., Raman spectroscopy for intermediate tracking).
- Crystallization control : Seed batches with pure crystals to enforce consistent stereochemistry .
Advanced: How to assess photodegradation or thermal stability?
Methodological Answer:
- Accelerated stability studies : Expose samples to UV light (ICH Q1B guidelines) or elevated temperatures (40–60°C).
- Hyphenated techniques : LC-MS/MS to identify degradation products (e.g., lactam ring opening).
- Kinetic modeling : Use Arrhenius plots to predict shelf life under storage conditions .
Advanced: What in vitro assays evaluate biological activity (e.g., enzyme inhibition)?
Methodological Answer:
- Target selection : Prioritize kinases or phosphatases based on structural analogs (e.g., pyrrolo-dione cores inhibit ATP-binding pockets).
- Assay design :
- Fluorescence polarization : Measure competitive binding against fluorogenic substrates.
- Surface plasmon resonance (SPR) : Quantify binding kinetics (/).
- Dose-response curves : Calculate IC values with 95% confidence intervals .
Advanced: How to separate stereoisomers or polymorphs for bioactivity studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
